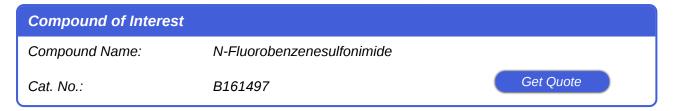


Application Notes and Protocols: N-Fluorobenzenesulfonimide in Palladium-Catalyzed C-H Amination

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H amination is a powerful and atom-economical strategy for the synthesis of nitrogencontaining molecules, which are prevalent in pharmaceuticals and agrochemicals. Palladium catalysis has emerged as a robust tool for these transformations. **N-**

Fluorobenzenesulfonimide (NFSI) has been identified as a versatile reagent in this field, acting as both an aminating agent and an oxidant. This document provides detailed application notes and experimental protocols for palladium-catalyzed C-H amination reactions utilizing NFSI, focusing on amide-directed aromatic C-H amination and remote benzylic C-H amination.

Key Concepts and Advantages

- Dual Role of NFSI: In many palladium-catalyzed C-H aminations, NFSI serves as both the nitrogen source and the terminal oxidant, simplifying the reaction setup.[1][2]
- Mild Reaction Conditions: These methods often proceed under relatively mild conditions, enhancing functional group tolerance.
- High Regioselectivity: The use of directing groups allows for highly selective amination of specific C-H bonds.



 Pd(II)/Pd(IV) Catalytic Cycle: Mechanistic studies suggest that these reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle.[1]

Amide-Directed Aromatic C-H Amination of Anilides

This protocol, developed by Sun et al., describes the first amide-directed, intermolecular, and highly selective palladium-catalyzed C-H amination of anilides using NFSI.[3] The reaction demonstrates excellent regioselectivity for the ortho-C-H bond of the anilide.

Experimental Protocol: General Procedure for Ortho-Amination of Anilides

A sealed tube is charged with the anilide substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), **N-Fluorobenzenesulfonimide** (NFSI, 126 mg, 0.4 mmol), and K₂CO₃ (55 mg, 0.4 mmol). Dichloroethane (DCE, 2 mL) is added, and the tube is sealed. The reaction mixture is then stirred at 100 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to afford the desired ortho-aminated product.

Substrate Scope and Yields

The following table summarizes the scope of the amide-directed aromatic C-H amination with various anilide substrates.



Entry	Substrate (Anilide)	Product	Yield (%)
1	N-(4- methoxyphenyl)aceta mide	2-(N,N- bis(phenylsulfonyl)ami no)-N-(4- methoxyphenyl)aceta mide	85
2	N-(4- ethoxyphenyl)acetami de	2-(N,N- bis(phenylsulfonyl)ami no)-N-(4- ethoxyphenyl)acetami de	82
3	N-(4-tert- butylphenyl)acetamide	2-(N,N- bis(phenylsulfonyl)ami no)-N-(4-tert- butylphenyl)acetamide	75
4	N-(4- fluorophenyl)acetamid e	2-(N,N- bis(phenylsulfonyl)ami no)-N-(4- fluorophenyl)acetamid e	68
5	N-(4- chlorophenyl)acetami de	2-(N,N- bis(phenylsulfonyl)ami no)-N-(4- chlorophenyl)acetami de	65
6	N-(4- bromophenyl)acetami de	2-(N,N- bis(phenylsulfonyl)ami no)-N-(4- bromophenyl)acetami de	63



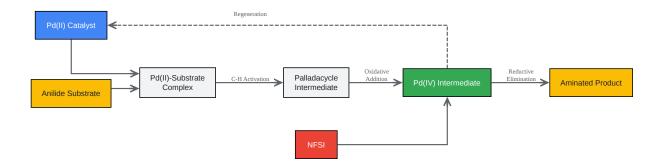
7	N-(p-tolyl)acetamide	2-(N,N- bis(phenylsulfonyl)ami no)-N-(p- tolyl)acetamide	78
8	N-phenylacetamide	2-(N,N- bis(phenylsulfonyl)ami no)-N- phenylacetamide	55

Data extracted from Sun, K. et al. J. Am. Chem. Soc. 2011, 133 (6), 1694–1697.

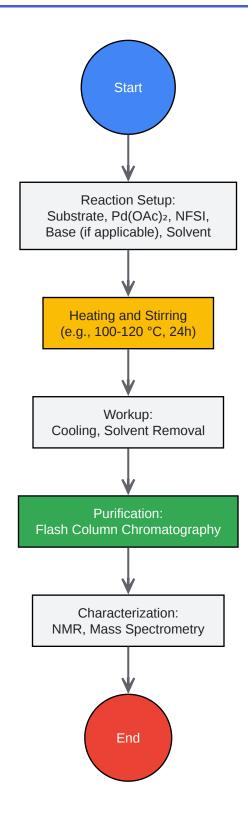
Proposed Catalytic Cycle

The proposed mechanism for the amide-directed C-H amination involves the coordination of the palladium catalyst to the amide directing group, followed by C-H activation to form a palladacycle. Oxidative addition of NFSI leads to a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(II) catalyst.









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